molecular formula C7H5BrF2O2S B8802883 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene CAS No. 648905-86-6

5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene

Cat. No. B8802883
M. Wt: 271.08 g/mol
InChI Key: XRZOENGKVVPKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Combine 5-bromo-1,3-difluoro-2-methylsulfanyl-benzene (1.1 g, 4.6 mmol), oxone (11 g, 18.4 mmol) and methanol (20 mL). Stir for 12 hours. Filter the suspension and evaporate the filtrate. Dissolve the residue in dichloromethane (100 mL) and add water (100 mL). Separate the organic layer and wash with brine (50 mL). Dry with MgSO4, filter and concentrate in vacuo. Chromatograph the residue on a column eluting the material with diethyl ether in hexane (0 to 5%) to give 497 mg of the title compound (40%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5](SC)=[C:6]([F:8])[CH:7]=1.O[O:13][S:14]([O-:16])=O.[K+].[CH3:18]O>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([S:14]([CH3:18])(=[O:16])=[O:13])=[C:4]([F:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)SC)F
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the suspension
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in dichloromethane (100 mL)
ADDITION
Type
ADDITION
Details
add water (100 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry with MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
WASH
Type
WASH
Details
Chromatograph the residue on a column eluting the material with diethyl ether in hexane (0 to 5%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)F)S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.